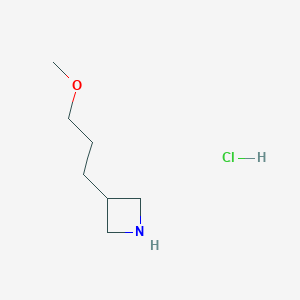

3-(3-Methoxypropyl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

3-(3-methoxypropyl)azetidine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-4-2-3-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H |

InChI Key |

PJXDHVUHPLMPMV-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1CNC1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride for Advanced Research

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a crucial motif in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, improved solubility, and metabolic stability in drug candidates.[1][2]

Physicochemical Properties and Structural Data

The anticipated properties of 3-(3-methoxypropyl)azetidine hydrochloride are summarized below, based on the analysis of similar structures such as 3-methoxyazetidine hydrochloride and 3-(cyclopropylmethoxy)azetidine hydrochloride.[4][5][6]

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not readily available in public databases. | Internal Analysis |

| Molecular Formula | C8H18ClNO | Derived from Structure |

| Molecular Weight | 179.69 g/mol | Derived from Structure |

| IUPAC Name | 3-(3-methoxypropyl)azetidine hydrochloride | Nomenclature |

| Appearance | Likely a white to off-white solid, potentially hygroscopic.[6] | Extrapolation from similar azetidine salts. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General properties of hydrochloride salts. |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere.[4][7][8] | Recommended for heterocyclic amines. |

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[9][10] However, several synthetic strategies have been developed.[2][11] A plausible and efficient route to 3-(3-methoxypropyl)azetidine hydrochloride would likely involve the alkylation of a suitable N-protected azetidin-3-one or a related intermediate, followed by deprotection and salt formation.

A proposed synthetic pathway is outlined below:

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. chemos.de [chemos.de]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. api.pageplace.de [api.pageplace.de]

An In-Depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their unique structural properties, including high ring strain, a significant sp³-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic profiles to parent molecules.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced aqueous solubility, and better target-binding affinity.[2]

The rigid structure of the azetidine ring allows for the precise spatial arrangement of substituents, making it a valuable tool for designing molecules that target specific biological macromolecules.[2] Consequently, azetidine derivatives have found broad pharmacological applications, from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1] Several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine motif, underscoring its therapeutic significance.[1][2][3]

This guide focuses on the hydrochloride salt of 3-(3-Methoxypropyl)azetidine, a molecule poised for exploration within drug discovery programs.

Physicochemical Properties of 3-(3-Methoxypropyl)azetidine Hydrochloride

The first step in characterizing any novel compound is to determine its fundamental physicochemical properties. Based on its chemical structure, we can deduce the following key parameters for 3-(3-Methoxypropyl)azetidine hydrochloride.

Molecular Structure and Formula

The chemical structure of 3-(3-Methoxypropyl)azetidine consists of an azetidine ring substituted at the 3-position with a 3-methoxypropyl group. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.

Chemical Formula (Free Base): C₇H₁₅NO Chemical Formula (Hydrochloride Salt): C₇H₁₅NO·HCl or C₇H₁₆ClNO

Molecular Weight

The molecular weight is a critical parameter for all subsequent analytical and experimental work.

| Form | Chemical Formula | Molecular Weight ( g/mol ) |

| Free Base | C₇H₁₅NO | 129.20 |

| Hydrochloride Salt | C₇H₁₆ClNO | 165.66 |

Note: The molecular weight of the free base was calculated based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). The molecular weight of the hydrochloride salt includes the additional mass of hydrogen chloride (HCl, 36.46 g/mol ).

Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Representative Approach

While a specific synthetic route for 3-(3-Methoxypropyl)azetidine hydrochloride has not been published, a plausible and efficient synthesis can be designed based on established methods for the preparation of 3-substituted azetidines.[4][5] A common and effective strategy involves the cyclization of a suitably functionalized 1,3-difunctionalized propane derivative.

The following is a representative, multi-step synthetic protocol.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-bromo-3-(3-methoxypropoxy)propane (Intermediate A)

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 3-methoxypropan-1-ol (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1,3-dibromopropane (1.5 eq) and heat the reaction mixture to reflux for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of N-benzyl-3-(3-methoxypropoxy)propan-1-amine (Intermediate B)

-

Dissolve Intermediate A (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add benzylamine (2.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 24 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain Intermediate B.

Step 3: Synthesis of 1-benzyl-3-(3-methoxypropyl)azetidine (Intermediate C)

-

To a solution of Intermediate B (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours to facilitate intramolecular cyclization.

-

Monitor the formation of the azetidine ring by TLC or GC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify by column chromatography to isolate Intermediate C.

Step 4: Synthesis of 3-(3-Methoxypropyl)azetidine (Intermediate D - Free Base)

-

Dissolve Intermediate C (1.0 eq) in ethanol.

-

Add palladium on carbon (10 mol%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr shaker) at room temperature until the debenzylation is complete.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the free base, Intermediate D.

Step 5: Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride (Final Product)

-

Dissolve the crude free base (Intermediate D) in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate will form. Stir the suspension for 30 minutes at 0 °C.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7] A combination of ¹H NMR and ¹³C NMR will be required to confirm the structure of 3-(3-Methoxypropyl)azetidine hydrochloride.

4.1.1. Sample Preparation

-

Weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a clean, dry vial.[8]

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

If necessary, filter the solution to remove any particulate matter.[8]

4.1.2. Data Acquisition Protocol

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 6. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

3-(3-Methoxypropyl)azetidine hydrochloride structure elucidation

Comprehensive Structural Elucidation of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Multi-Modal Analytical Framework

Abstract This technical guide outlines a rigorous analytical framework for the structural validation of 3-(3-methoxypropyl)azetidine hydrochloride (CAS: 148644-09-1). As a saturated four-membered nitrogen heterocycle with a polar ether side chain, this scaffold presents unique spectroscopic challenges, including ring puckering dynamics and specific salt-form stoichiometry.[1] This document details the elucidation strategy, from elemental composition to stereochemical assignment, designed for drug discovery researchers requiring absolute structural certainty.[1]

Introduction & Synthetic Context

1.1 The Molecule 3-(3-Methoxypropyl)azetidine hydrochloride is a high-Fsp³ building block used to modulate lipophilicity and metabolic stability in drug candidates. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both its reactivity and spectroscopic signature.[1]

1.2 Synthetic Origin & Impurity Profile Understanding the synthesis is prerequisite to elucidation, as it predicts specific impurities.[1] A common route involves the Horner-Wadsworth-Emmons olefination of N-Boc-3-azetidinone followed by hydrogenation and deprotection.

-

Target Structure:

(MW: 165.66 g/mol )[1] -

Critical Impurities to Screen:

-

N-Boc protected intermediate (incomplete deprotection).

-

Ring-opened amino-ether byproducts (acid instability).

-

Triphenylphosphine oxide (if Wittig/HWE route used).[1]

-

Analytical Strategy Overview

The elucidation follows a subtractive logic flow, narrowing down from elemental formula to specific connectivity.[1]

Figure 1: Step-wise structural elucidation workflow.

Phase 1: Mass Spectrometry & Elemental Analysis[1][2][3]

Objective: Confirm molecular formula and analyze fragmentation to verify the ether tail and azetidine core.

Protocol:

-

Method: UHPLC-QTOF-MS (ESI Positive Mode).

-

Solvent: 0.1% Formic acid in Water/Acetonitrile.

Data Interpretation:

| Parameter | Observed Value | Theoretical | Inference |

|---|

| [M+H]⁺ | 146.1176 m/z | 146.1181 m/z | Confirms parent amine

Phase 2: NMR Spectroscopy (The Core Elucidation)[1]

4.1 1H NMR Analysis (DMSO-d6)

Rationale: DMSO-d6 is chosen over

Predicted/Representative Data:

-

Azetidine Ring Protons (H2/H4): In 3-substituted azetidines, the ring is puckered.[1] However, rapid ring inversion usually averages H2 and H4 signals into a broad multiplet or two sets of enantiotopic protons if the inversion is slow on the NMR timescale.[1]

-

Symmetry: The molecule possesses a plane of symmetry passing through N and C3.[1] Thus, C2 and C4 are chemically equivalent.[1]

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| NH₂⁺ | 9.10 | br s | 2H | Ammonium salt protons (indicates HCl salt). |

| H-2, H-4 | 3.75 - 3.95 | m | 4H | Deshielded by adjacent N+. Broadening indicates ring puckering. |

| OMe | 3.22 | s | 3H | Characteristic methoxy singlet. |

| H-3' | 3.30 | t (J=6.5 Hz) | 2H | Methylene adjacent to oxygen. |

| H-3 | 2.85 | m | 1H | Methine at ring junction. Shielded relative to H2/H4. |

| H-1' | 1.65 | q/m | 2H | Methylene attached to the ring. |

| H-2' | 1.45 | m | 2H | Central methylene of the propyl chain. |

4.2 13C NMR Analysis

-

Symmetry Check: You must observe only 5 distinct carbon signals for the skeleton (plus the methoxy).[1] If you see distinct signals for C2 and C4, the substitution is at position 2, or the ring is locked in a chiral conformation (unlikely for this structure).[1]

| Carbon | Shift (δ ppm) | Type | Notes |

| C-3' | 71.5 | CH2 | Deshielded by Oxygen. |

| OMe | 58.0 | CH3 | Standard methoxy shift. |

| C-2, C-4 | 52.5 | CH2 | Critical: Single peak confirms symmetry (3-substitution). |

| C-3 | 32.0 | CH | Ring methine. |

| C-1' | 28.5 | CH2 | Chain attachment point. |

| C-2' | 26.0 | CH2 | Central chain carbon. |

4.3 2D NMR Correlations (Graphviz) To definitively prove the propyl chain is at C3 (and not N or C2), HMBC is required.[1]

Figure 2: Key HMBC correlations distinguishing the 3-isomer. The proton at C1' of the chain must show a correlation to the equivalent C2/C4 carbons.

Phase 3: Salt Form & Purity Validation[2]

5.1 Chloride Content (Titration)

-

Method: Potentiometric titration with

. -

Requirement: 1.0 equivalent of Cl⁻.[1]

-

Calculation:

Acceptance Criteria:

5.2 IR Spectroscopy (ATR)

-

Amine Salt: Look for a broad, multi-structured band between 2400–3000 cm⁻¹ (N-H stretching of secondary amine salt).[1]

-

Ether: Strong C-O stretch at 1100–1150 cm⁻¹ .[1]

-

Azetidine Ring: Weak band often around 1350–1380 cm⁻¹ (ring breathing), though often obscured.[1]

Summary of Elucidation Logic

-

Formula: HRMS confirms

. -

Functionality: IR and MS fragmentation confirm the ether and amine salt.[1]

-

Regiochemistry (The "3-position" Proof):

-

Salt Stoichiometry: Titration confirms mono-hydrochloride.

References

-

Azetidine Ring Conformations: Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

-

Spectroscopic Data of 3-Substituted Azetidines: Stendahl, M., et al. (2008).[1] Synthesis and characterization of 3-substituted azetidines. Journal of Heterocyclic Chemistry.[1] Link[1]

-

General NMR of Amine Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. Link[1]

-

Mass Spectrometry of Ethers: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. Link

Sources

3-(3-Methoxypropyl)azetidine hydrochloride spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 3-(3-Methoxypropyl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core spectral data essential for the unambiguous identification and quality control of 3-(3-Methoxypropyl)azetidine hydrochloride. Azetidine scaffolds are of increasing importance in medicinal chemistry, serving as versatile building blocks in the synthesis of novel therapeutic agents.[1][2][3] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and provide an in-depth interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for handling substituted azetidine compounds.

Introduction to Azetidines and the Target Compound

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged structure in modern drug discovery.[1] Its inherent ring strain poses synthetic challenges but also imparts unique conformational constraints that can be exploited to enhance binding affinity and modulate pharmacokinetic properties.[1] Compounds incorporating the azetidine moiety have demonstrated a wide range of biological activities, making them valuable building blocks for novel pharmaceuticals.[3]

3-(3-Methoxypropyl)azetidine hydrochloride is a functionalized azetidine derivative used as an intermediate in chemical synthesis.[4] Its structure combines the rigid azetidine core with a flexible, polar methoxypropyl sidechain, offering multiple points for further chemical modification. Accurate structural verification and purity assessment are paramount for its application in multi-step syntheses where impurities can compromise reaction yields and downstream biological efficacy. This guide establishes a benchmark for the spectral identity of this compound.

Molecular Structure and Isotopic Properties

A thorough analysis begins with a clear understanding of the molecule's structure and its corresponding isotopic composition, which is fundamental to interpreting mass spectrometry data.

Chemical Structure:

Figure 1: Structure of 3-(3-Methoxypropyl)azetidine hydrochloride with atom numbering for spectral assignment.

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| Monoisotopic Mass | 179.10769 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a hydrochloride salt like this, solvents such as D₂O or DMSO-d₆ are appropriate choices to ensure solubility and minimize interfering solvent signals.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Methoxypropyl)azetidine hydrochloride in 0.6 mL of Deuterium Oxide (D₂O). Add a micro-spatula tip of 3-(trimethylsilyl)propanesulfonic acid, sodium salt (DSS) as an internal reference standard (δ = 0.00 ppm for ¹H NMR).[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard proton experiment (zg30 pulse program).

-

Solvent Suppression: Employ presaturation to suppress the residual HDO signal.

-

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Number of Scans: Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment (zgpg30 pulse program).

-

Acquisition Parameters: Set a spectral width of ~220 ppm.

-

Number of Scans: Collect 1024 or more scans, as ¹³C has a low natural abundance.[6]

-

-

Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts and multiplicities are predicted based on established principles and data from analogous azetidine structures.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|---|

| 9 | 3.30 | s (singlet) | 3H | -OCH₃ : Protons on a methyl group attached to oxygen are deshielded. |

| 7 | 3.50 | t (triplet) | 2H | -CH₂-O : Methylene protons adjacent to the electronegative oxygen atom. Split by C⁶ protons. |

| 2, 4 | 3.80 - 4.20 | m (multiplet) | 4H | Azetidine -CH₂-N⁺- : Protons adjacent to the positively charged nitrogen are significantly deshielded. Complex splitting due to geminal and vicinal coupling. |

| 3 | 3.20 - 3.40 | m (multiplet) | 1H | Azetidine -CH- : Methine proton on the azetidine ring. |

| 5 | 1.80 - 1.95 | m (multiplet) | 2H | -CH-CH₂- : Methylene protons adjacent to the azetidine ring. |

| 6 | 1.65 - 1.80 | m (multiplet) | 2H | -CH₂-CH₂-CH₂- : Central methylene protons of the propyl chain, least deshielded. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Atom # | Predicted δ (ppm) | Assignment & Rationale |

|---|---|---|

| 9 | 58.5 | -OCH₃ : Typical chemical shift for a methoxy carbon. |

| 7 | 69.0 | -CH₂-O : Carbon attached to oxygen is deshielded. |

| 2, 4 | 50.0 - 54.0 | Azetidine -CH₂-N⁺- : Carbons adjacent to the quaternized nitrogen are deshielded.[7] |

| 3 | 35.0 - 39.0 | Azetidine -CH- : Methine carbon of the azetidine ring. |

| 5 | 31.0 | -CH-CH₂- : Propyl chain carbon alpha to the ring. |

| 6 | 26.5 | -CH₂-CH₂-CH₂- : Propyl chain carbon beta to the ring. |

2D NMR for Structural Confirmation

To unambiguously assign all signals, 2D NMR experiments like ¹H-¹H COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

¹H-¹H COSY: This experiment identifies protons that are coupled (typically on adjacent carbons). It would confirm the connectivity of the entire propyl chain (H5 ↔ H6 ↔ H7) and the coupling between the azetidine protons.

-

HSQC/HMBC: These experiments correlate protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC), confirming the C-H assignments made in the tables above.[8]

Figure 2: Conceptual ¹H-¹H COSY correlation map showing expected spin-spin couplings (J).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a final, definitive check on the molecular identity. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and pre-ionized state as a hydrochloride salt.

Experimental Protocol: HRMS Data Acquisition

Objective: To determine the accurate mass of the molecular ion to confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

-

Ionization Mode: Operate in positive ion ESI mode. The molecule is expected to be detected as the protonated free base, [M+H]⁺.

-

Data Acquisition: Infuse the sample directly or via LC injection. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the theoretical accurate mass calculated for the expected elemental formula. The mass accuracy should be within 5 ppm.

High-Resolution Mass Spectrometry (HRMS) Data

The primary ion observed in positive mode ESI-MS will be the free base of the molecule, which has the formula C₈H₁₇NO. The hydrochloride salt dissociates in solution.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Theoretical m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₈NO]⁺ | 144.13829 | The molecular ion of the free base. This is the primary ion expected in ESI+. |

| [M+Na]⁺ | [C₈H₁₇NONa]⁺ | 166.12024 | A common adduct formed in the presence of trace sodium ions. |

Note: The predicted m/z values are based on the free base of the compound, as is standard for ESI-MS analysis of salts.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺ at m/z 144.14) and fragmenting it to gain further structural information. This process validates the structure by confirming the presence of its constituent parts.

Figure 3: Plausible MS/MS fragmentation pathway for the [M+H]⁺ ion of 3-(3-Methoxypropyl)azetidine.

Interpretation of Fragmentation:

-

m/z 112.10: Represents the loss of methanol (CH₃OH) from the parent ion, a common fragmentation pathway for methoxy ethers.

-

m/z 72.08: Corresponds to the protonated azetidine ring after cleavage of the C³-C⁵ bond, confirming the core structure.

-

m/z 73.06: Represents the stable methoxypropyl cation [CH₂(OCH₃)CH₂CH₂]⁺, confirming the identity of the sidechain.

Summary and Conclusion

The structural identity of 3-(3-Methoxypropyl)azetidine hydrochloride is definitively established through a combination of NMR and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, while high-resolution mass spectrometry confirms the precise elemental composition with high confidence. The fragmentation pattern observed in MS/MS analysis further validates the connectivity of the azetidine core and the methoxypropyl sidechain.

The protocols and interpreted data presented in this guide serve as an authoritative reference for researchers. Adherence to these analytical methodologies ensures the quality and integrity of this chemical intermediate, thereby supporting the successful advancement of research and development programs that rely upon it.

References

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

- NMR Chemical Shifts.

- 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2) - PubChemLite.

- 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum - ChemicalBook.

- Tables For Organic Structure Analysis.

- azetidine - Organic Syntheses Procedure.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.

- 3-Methoxy-azetidine hydrochloride - Chem-Impex.

- 1-BOC-3-(METHOXY)AZETIDINE(429669-07-8) 1H NMR spectrum - ChemicalBook.

- Azetidine(503-29-7) 13C NMR spectrum - ChemicalBook.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.

- 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 13C nuclear magnetic resonance spectroscopy (13C NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 7. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

3-(3-Methoxypropyl)azetidine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Methoxypropyl)azetidine Hydrochloride

Introduction

3-(3-Methoxypropyl)azetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and pharmaceutical development. Azetidine scaffolds are prized building blocks due to their ability to impart unique three-dimensional character and desirable physicochemical properties to novel therapeutic agents.[1] The hydrochloride salt form of this amine-containing compound is typically employed to enhance stability, crystallinity, and, most critically, aqueous solubility.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility profile of 3-(3-Methoxypropyl)azetidine hydrochloride. We will explore its physicochemical properties, the critical factors influencing its solubility, and standardized protocols for its empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its structure and related azetidine compounds.

| Property | Expected Value / Description | Rationale / Source |

| Molecular Formula | C₈H₁₈ClNO | Based on structural components. |

| Molecular Weight | 179.69 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for amine hydrochlorides and related azetidine salts.[2][3] |

| Form | Solid | The hydrochloride salt form imparts crystallinity and a solid state at room temperature.[4] |

| Hygroscopicity | Likely hygroscopic | Small amine hydrochlorides often exhibit hygroscopicity.[5] |

| Storage | 2-8°C, under inert atmosphere | Recommended for hygroscopic and potentially reactive amine salts.[5] |

Core Solubility Profile

As a hydrochloride salt of a secondary amine, 3-(3-Methoxypropyl)azetidine hydrochloride's solubility is dictated by its ionic character and the nature of the solvent.

-

Aqueous Solubility : The compound is expected to be readily soluble in water.[2][5] The hydrochloride salt dissociates in aqueous media into the protonated azetidinium cation and a chloride anion. This ionic form interacts favorably with the polar water molecules, facilitating dissolution.

-

Solubility in Organic Solvents : Solubility in organic solvents is inversely related to the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : High solubility is expected due to the solvent's ability to solvate the ions and interact via hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is anticipated.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate) : Moderate to limited solubility is likely.

-

Nonpolar Solvents (e.g., Toluene, Hexanes) : The compound is expected to be poorly soluble or insoluble in nonpolar solvents, as these cannot effectively solvate the charged species.[6]

-

Critical Factors Influencing Aqueous Solubility

The aqueous solubility of an ionizable compound like 3-(3-Methoxypropyl)azetidine hydrochloride is not a fixed value but is highly dependent on the conditions of the medium.

Effect of pH

The pH of the aqueous medium is the most critical factor governing the solubility of this compound.[7] The azetidine nitrogen is a weak base and will exist in equilibrium between its protonated (cationic, salt) form and its deprotonated (neutral, free base) form.

At a pH significantly below the pKa of the azetidine nitrogen, the equilibrium heavily favors the protonated, water-soluble cationic form. As the pH approaches and surpasses the pKa, the compound is deprotonated to its free base. The free base is significantly less polar and is expected to have dramatically lower aqueous solubility, potentially leading to precipitation.[8] This pH-dependent behavior is a cornerstone of formulation and purification strategies.[7]

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[9] Therefore, the solubility of 3-(3-Methoxypropyl)azetidine hydrochloride is expected to increase as the temperature of the solvent increases.[10] This relationship can be modeled by the van't Hoff equation. However, for some compounds, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures, though this is less common.[9]

The Common Ion Effect

When 3-(3-Methoxypropyl)azetidine hydrochloride dissolves in water, it establishes a solubility equilibrium. If the solution already contains a significant concentration of a common ion (in this case, chloride ions from a source like sodium chloride), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state.[7][8] This results in a decrease in the molar solubility of the compound. This phenomenon is a critical consideration in buffered formulations or processes involving high salt concentrations.

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile, standardized and reproducible methods are required. The equilibrium shake-flask method is a gold standard for this purpose.

Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To measure the saturation concentration of 3-(3-Methoxypropyl)azetidine hydrochloride.

Materials:

-

3-(3-Methoxypropyl)azetidine hydrochloride

-

Selected solvent (e.g., deionized water, ethanol, pH 7.4 buffer)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Calibrated HPLC-UV or UPLC-MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The goal is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature) to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A time-course study should be performed initially to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration, accounting for the dilution factor.

Protocol: pH-Solubility Profile Determination

This protocol adapts the shake-flask method to assess solubility across a range of pH values.

Procedure:

-

Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., from pH 2 to pH 10).

-

Verify the final pH of each buffer after preparation.

-

Execute the Equilibrium Shake-Flask Solubility Assay (Protocol 4.1) in parallel for each buffered solution.

-

After quantification, plot the measured solubility (on a logarithmic scale) against the final measured pH of the saturated solution.

-

The resulting graph will visually represent the pH-solubility profile, typically showing high solubility at low pH, followed by a sharp decrease as the pH surpasses the compound's pKa.

Conclusion

The solubility of 3-(3-Methoxypropyl)azetidine hydrochloride is fundamentally governed by its nature as the salt of a weak base. It is expected to be highly soluble in water and polar protic solvents, with solubility decreasing in less polar organic solvents. The key determinants of its aqueous solubility are pH, temperature, and the presence of common ions. A thorough understanding and empirical characterization of these factors, using standardized methods like the shake-flask assay, are indispensable for the successful development of this compound in pharmaceutical research, enabling rational formulation design, robust purification processes, and predictable in vivo performance.

References

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). OATAO - Open Archive Toulouse Archive Ouverte. Available at: [Link]

-

Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available at: [Link]

-

3-Methoxyazetidine hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

-

Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Available at: [Link]

-

DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

azetidine. Organic Syntheses Procedure. Available at: [Link]

-

Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar. Available at: [Link]

-

The Effects of pH and Excipients on Exenatide Stability in Solution. MDPI. Available at: [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

-

How to make a salt of a novel compound?. ResearchGate. Available at: [Link]

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC, National Institutes of Health. Available at: [Link]

-

Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link]

- Method for salt preparation. Google Patents.

-

Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

-

Physical Properties: Solubility Classification. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health. Available at: [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(3-Methoxyphenyl)azetidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ajdhs.com [ajdhs.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Stability & Storage of 3-(3-Methoxypropyl)azetidine Hydrochloride

Executive Summary

3-(3-Methoxypropyl)azetidine hydrochloride (CAS: 1511495-36-5 [free base analog]) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. Its structural core—a strained four-membered azetidine ring—confers unique reactivity but also inherent instability. Unlike stable six-membered rings (piperidines), azetidines are kinetically primed for ring-opening reactions, particularly under nucleophilic or thermal stress.

This guide defines the Critical Quality Attributes (CQAs) required to maintain the integrity of this reagent. The primary degradation vectors are hydrolysis driven by hygroscopicity and acid-catalyzed ring opening . Consequently, strict adherence to cold, dry, and inert storage conditions is mandatory to prevent purity loss.

Physicochemical Profile & Stability Hazards

Understanding the molecular vulnerabilities is the first step in designing a robust storage protocol.

| Property | Specification | Stability Implication |

| Molecular Structure | Azetidine ring with propyl-ether tail | High Ring Strain (~26 kcal/mol) . Prone to ring-opening. |

| Salt Form | Hydrochloride (HCl) | Hygroscopic . Absorbs atmospheric moisture, leading to "caking" and hydrolysis. |

| Physical State | White to off-white solid | Discoloration (yellowing) indicates oxidation or polymerization. |

| pKa (Conjugate Acid) | ~10.5–11.0 (Estimated) | Strong base in free form; salt is acidic in solution. |

| Solubility | Water, Methanol, DMSO | Protic solvents can accelerate ring opening if pH is not controlled. |

The Degradation Mechanism: Ring Opening

The most critical failure mode for azetidines is ring opening. While the HCl salt stabilizes the nitrogen against oxidation, the presence of moisture (H₂O) or strong nucleophiles can trigger the relief of ring strain, cleaving the C-N bond.

Figure 1: Azetidine Degradation Pathways The following diagram illustrates the mechanistic pathways for degradation, highlighting the vulnerability of the strained ring system.

Caption: Figure 1. The acid-catalyzed ring-opening mechanism of azetidines. Moisture acts as a nucleophile, while heat overcomes the activation energy barrier, leading to irreversible linear degradants.

Storage Specifications

To mitigate the risks identified above, the following storage ecosystem is required. This protocol is designed to arrest kinetic degradation and exclude moisture.

Primary Storage Conditions

-

Temperature: -20°C ± 5°C (Long-term > 30 days). For active use (daily/weekly), 2°C to 8°C is acceptable.

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) . Oxygen is less of a threat than moisture, but inert gas displaces humid air.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture.

The "Double-Containment" System

For maximum stability, use a desiccated secondary container.

-

Primary: Glass vial containing the substance, headspace purged with Argon.

-

Secondary: Sealed plastic jar or desiccator containing activated silica gel or molecular sieves.

-

Indicator: Include a humidity indicator card in the secondary container to monitor seal integrity.

Handling & Reconstitution Protocol

Improper handling during the "thaw" phase is the most common cause of batch failure. Condensation on a cold vial introduces water directly into the hygroscopic salt.

Figure 2: Safe Handling Workflow Follow this logic flow to ensure sample integrity during use.

Caption: Figure 2. The "Thaw-Use-Purge" cycle. Equilibrating to Room Temperature (RT) before opening is critical to prevent condensation from compromising the hygroscopic salt.

Reconstitution Guidelines

-

Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions. Water or Methanol should only be used immediately prior to reaction.

-

Solution Stability: Once dissolved in protic solvents (water/methanol), the compound is unstable over time. Use aqueous solutions within 4–6 hours.

-

Neutralization: If converting to the free base, perform the extraction immediately before use. The free amine is volatile and significantly less stable than the HCl salt.

Quality Control & Analytical Monitoring

To validate the purity of stored batches, specific analytical markers should be monitored.

| Method | What to Look For | Acceptance Criteria |

| 1H NMR (DMSO-d6) | Check for integrity of the 4-membered ring signals (typically roughly 3.5–4.5 ppm for azetidine protons). | Integration of ring protons must match the propyl chain. Loss of ring signals indicates ring opening. |

| HPLC-MS | Appearance of [M+18]+ peak (Hydrolysis product). | Purity > 95%. |

| Visual | Caking or liquefaction. | Free-flowing powder. Clumping indicates moisture absorption. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. Retrieved from [Link]

- Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine ring strain and reactivity).

Navigating the Safety Profile of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Technical Guide for Researchers

Disclaimer: An official Material Safety Data Sheet (MSDS) for 3-(3-Methoxypropyl)azetidine hydrochloride was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous azetidine derivatives and general toxicological information for this class of compounds. The information herein is intended to provide a comprehensive safety overview for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to supplement this guide with a thorough risk assessment before use.

Introduction: Understanding the Azetidine Scaffold

Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly utilized as building blocks in medicinal chemistry. Their unique conformational properties and ability to introduce three-dimensional character into molecules make them attractive scaffolds in the design of novel therapeutics. The subject of this guide, 3-(3-Methoxypropyl)azetidine hydrochloride, is a derivative that incorporates both the azetidine ring and a methoxypropyl side chain, suggesting its potential application in the development of new chemical entities. Given the inherent reactivity and biological activity of many azetidine-containing compounds, a thorough understanding of their safety profile is paramount for laboratory personnel.

Extrapolated Physicochemical Properties

Based on data from similar azetidine hydrochlorides, the following properties for 3-(3-Methoxypropyl)azetidine hydrochloride can be anticipated. It is crucial to note that these are estimations and should be confirmed with experimental data.

| Property | Anticipated Value/Appearance | Source/Rationale |

| Appearance | White to off-white or pale grey solid | Based on appearance of similar azetidine hydrochlorides. |

| Molecular Formula | C₇H₁₆ClNO | Deduced from the chemical name. |

| Molecular Weight | ~165.66 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in water and polar organic solvents | The hydrochloride salt form and the methoxy group are expected to enhance solubility. |

| Stability | Stable under recommended storage conditions, but may be hygroscopic | Azetidine hydrochlorides are often hygroscopic. Should be stored in a cool, dry, and inert atmosphere. |

| Storage Temperature | 0-8 °C or refrigerated is recommended for long-term stability. | Common storage condition for similar reactive small molecules. |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous azetidine compounds, 3-(3-Methoxypropyl)azetidine hydrochloride is anticipated to possess the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with 3-(3-Methoxypropyl)azetidine hydrochloride. The following procedures are based on best practices for handling potentially hazardous chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to determine the appropriate level of containment and protection.

Workflow for Establishing Safe Handling Conditions:

The 3-Substituted Azetidine Scaffold: Structural Bioisosterism and Therapeutic Utility

[1][2][3][4]

Executive Summary

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (

Part 1: Structural & Physicochemical Basis[4][5]

The "Goldilocks" Ring Strain and Pucker

The azetidine ring possesses a high ring strain energy (~26 kcal/mol), similar to cyclobutane but significantly higher than pyrrolidine (~6 kcal/mol). This strain drives a distinct puckered conformation (pucker angle ~24°), which is energetically preferred over a planar geometry to relieve torsional strain between vicinal methylene protons.

-

Vector Positioning: Unlike the "envelope" flux of pyrrolidine, the azetidine pucker creates a defined exit vector at the C3 position. Substituents at C3 can adopt pseudo-axial or pseudo-equatorial orientations, allowing precise positioning of pharmacophores in protein binding pockets.

-

Bioisosterism: 3,3-disubstituted azetidines function as bioisosteres for:

Physicochemical Property Comparison

The incorporation of an azetidine ring typically lowers lipophilicity and alters basicity compared to its 5- and 6-membered homologs.[1][2][4]

Table 1: Comparative Physicochemical Properties of N-Heterocycles

| Property | Azetidine | Pyrrolidine | Piperidine | Impact on Drug Design |

| Ring Size | 4-membered | 5-membered | 6-membered | Smaller size = Lower MW, higher ligand efficiency (LE).[1][2][3][4] |

| Basicity ( | ~11.3 (Parent) | ~11.3 | ~11.2 | N-substitution (e.g., amides, sulfonamides) neutralizes basicity; 3-F substitution lowers |

| Lipophilicity ( | Reference | +0.3 to +0.5 | +0.6 to +0.8 | Azetidine lowers LogP, improving aqueous solubility. |

| Conformation | Puckered (~24°) | Envelope | Chair | Rigid C3 vectors vs. flexible C3/C4 vectors.[4] |

| Metabolic Stability | High | Moderate | Low (C2/C3 oxidation) | Steric bulk of azetidine ring hinders oxidative metabolism at |

Structural Vector Analysis (Visualization)

Figure 1: Comparison of conformational dynamics and exit vector rigidity between Azetidine and Pyrrolidine scaffolds.

Part 2: Therapeutic Applications & Mechanism of Action[6]

The 3-substituted azetidine motif is not merely a linker; it is a functional unit that modulates potency and selectivity.[1][2][4]

JAK Inhibitors: The 3,3-Disubstituted Spacer

Drug: Baricitinib (Olumiant)[1][2][3][4]

-

Structure: Features a quaternary 3,3-disubstituted azetidine core.[1][2][4] The nitrogen is sulfonylated (ethylsulfonyl), and the C3 position holds a cyanomethyl group and a pyrazole ring.

-

Role of Azetidine:

-

Rigid Linker: Connects the ATP-binding hinge binder (pyrrolo[2,3-d]pyrimidine) with the solvent-exposed nitrile.[1][2][3][4]

-

Selectivity: The specific geometry of the 3,3-substitution fits the JAK1/JAK2 binding pocket more precisely than a flexible propyl chain would.

-

Metabolic Shield: The quaternary center at C3 prevents metabolic oxidation at this position.

-

Drug: Delgocitinib (Corectim)[1][3]

-

Structure: A spiro-azetidine (diazaspiro[3.4]octane).[1][2][3][4]

-

Role: The spiro-fusion locks the azetidine and pyrrolidine rings, creating a highly rigid, 3D structure that fills the JAK binding pocket with high specificity, reducing off-target kinase inhibition.[4]

MEK Inhibitors: The 3-Hydroxy Scaffold

Drug: Cobimetinib (Cotellic)[1][2][3][4]

-

Structure: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[1][2][3][4][5]

-

Role of Azetidine:

-

Solubility: The hydrophilic 3-hydroxyl group and the polar azetidine ring offset the lipophilicity of the iodophenyl pharmacophore.

-

H-Bonding: The hydroxyl group acts as a donor/acceptor within the allosteric binding pocket of MEK1/2.

-

Conformational Lock: The azetidine ring restricts the rotation of the piperidine side chain, reducing the entropic penalty of binding.

-

S1P Receptor Modulators: The 3-Carboxylic Acid

Drug: Siponimod (Mayzent)[1][2][3][4]

-

Structure: Features an azetidine-3-carboxylic acid moiety linked to a lipophilic tail.[1][2][3][4]

-

Role:

-

Zwitterionic Headgroup: Mimics the phosphate headgroup of the natural ligand (Sphingosine-1-phosphate) but with improved oral bioavailability (phosphate esters are labile; carboxylic acids are stable).[1][2][3][4]

-

Transport: The azetidine amino acid motif is recognized by specific transporters, aiding in CNS penetration.

-

Pathway Visualization: JAK-STAT Inhibition[1][2][3][4]

Figure 2: Mechanism of action for azetidine-containing JAK inhibitors blocking the JAK-STAT signaling cascade.[1][2][3][4][6]

Part 3: Experimental Protocols

Synthesis of 3,3-Disubstituted Azetidines (Baricitinib Precursor)

This protocol describes the synthesis of the key intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, followed by Michael addition, a common route to quaternary azetidines.[1][2][3][4]

Reagents:

-

Diethyl cyanomethylphosphonate (Horner-Wadsworth-Emmons reagent)[1][2][3][4]

-

Sodium hydride (NaH) or DBU[3]

-

Substituted Pyrazole (Nucleophile)[3]

Protocol:

-

HWE Olefination:

-

Suspend NaH (1.2 eq) in dry THF at 0°C.

-

Dropwise add diethyl cyanomethylphosphonate (1.2 eq).[4] Stir for 30 min.

-

Add 1-Boc-3-azetidinone (1.0 eq) in THF.[1][2][3][4] Warm to RT and stir for 2-4 hours.

-

Validation: Monitor disappearance of ketone via TLC/LCMS.

-

Quench with water, extract with EtOAc.[4] Purify via silica flash chromatography (Hex/EtOAc).

-

Product: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1][2][3][4][7][8]

-

-

Aza-Michael Addition:

-

Dissolve the HWE product (1.0 eq) in Acetonitrile.

-

Add the pyrazole derivative (1.1 eq) and DBU (1.5 eq).

-

Heat to 50-60°C for 12-16 hours.

-

Mechanism:[1][2][3][9][8][10][11] The exocyclic double bond is highly electrophilic at the distal carbon due to the nitrile group, favoring 1,4-addition.

-

Product: tert-butyl 3-(cyanomethyl)-3-(pyrazol-1-yl)azetidine-1-carboxylate.[1][2][3][4]

-

-

Deprotection & Functionalization:

Synthesis Workflow Visualization

Figure 3: Synthetic route to accessing the quaternary 3,3-disubstituted azetidine core found in Baricitinib.

In Vitro Metabolic Stability Assay

To verify the stability advantage of the azetidine scaffold:

-

Preparation: Prepare 10 mM stock of the azetidine compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).[4]

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time. Slope =

.[1][2][3][4] Half-life -

Expectation: 3-substituted azetidines typically show

min, whereas analogous linear alkyl chains or unsubstituted pyrrolidines may show rapid oxidation.[1][2][4]

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link

-

Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor. Journal of Medicinal Chemistry. (2015). Link[3]

-

Cobimetinib (Cotellic): A MEK Inhibitor for Melanoma. National Cancer Institute. (2025).[4] Link[3]

-

Siponimod: A Next Generation S1P Modulator. ACS Medicinal Chemistry Letters. (2013).[4] Link[3]

-

Structural Basis for the Properties of Azetidines and Oxetanes. Chemistry - A European Journal. (2018). Link[3]

-

Delgocitinib (JTE-052): A Novel JAK Inhibitor for Atopic Dermatitis. Journal of Medicinal Chemistry. (2020).[1][2][3][4] Link[3]

Sources

- 1. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Siponimod, (Z)- | C29H35F3N2O3 | CID 11432307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]

- 6. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 7. clearsynth.com [clearsynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Cobimetinib - NCI [dctd.cancer.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(3-Methoxypropyl)azetidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methoxypropyl)azetidine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and prospective applications, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in the design of novel therapeutics.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are highly advantageous in drug design.[2][3] The incorporation of an azetidine ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, improving aqueous solubility, and providing a rigid scaffold that can lead to higher binding affinity and selectivity for biological targets.[1] Several approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its importance in contemporary medicinal chemistry.[1][4]

The 3-substituted azetidines, in particular, are versatile building blocks that allow for the introduction of diverse functionalities to explore chemical space and optimize structure-activity relationships (SAR).[5] The subject of this guide, 3-(3-Methoxypropyl)azetidine hydrochloride, represents a valuable example of this class, featuring a flexible alkoxypropyl side chain that can probe deeper into binding pockets and potentially form additional interactions with protein targets.

Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride: A Plausible and Detailed Approach

While specific literature detailing the synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride is not abundant, a robust and logical synthetic pathway can be devised based on well-established methodologies for the preparation of 3-substituted azetidines. A common and effective strategy involves the initial synthesis of a protected 3-hydroxyazetidine, followed by etherification and final deprotection.

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of epichlorohydrin and a suitable amine, followed by cyclization to form a protected 3-hydroxyazetidine. Subsequent etherification of the hydroxyl group with a 3-methoxypropyl halide and a final deprotection step will yield the desired product.

Caption: Proposed synthetic route to 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This procedure is adapted from a known method for synthesizing 3-hydroxyazetidine hydrochloride.[6]

-

To a stirred solution of benzylamine in water at 0-5 °C, slowly add epichlorohydrin.

-

Maintain the reaction mixture at this temperature for 12 hours.

-

The resulting intermediate is then cyclized in the presence of a suitable base to afford 1-benzyl-3-hydroxyazetidine.

-

Purify the product by column chromatography.

Step 2: Synthesis of 1-Benzyl-3-(3-methoxypropoxy)azetidine

-

To a solution of 1-benzyl-3-hydroxyazetidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add 1-bromo-3-methoxypropane to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 3-(3-Methoxypropyl)azetidine

-

Dissolve 1-benzyl-3-(3-methoxypropoxy)azetidine in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Synthesis of 3-(3-Methoxypropyl)azetidine Hydrochloride

-

Dissolve the crude 3-(3-methoxypropyl)azetidine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-methoxypropyl)azetidine hydrochloride.

Physicochemical Properties

The physicochemical properties of 3-(3-Methoxypropyl)azetidine hydrochloride are crucial for its handling, formulation, and application in drug discovery. While experimental data for this specific compound is limited, we can infer its likely properties from closely related analogs.

| Property | Predicted/Analogous Value | Source |

| Molecular Formula | C7H16ClNO2 | - |

| Molecular Weight | 181.66 g/mol | - |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water and polar organic solvents | [7] |

| Predicted XlogP | -0.3 | [8] |

Note: The predicted XlogP value is for the free base, 3-(3-methoxypropoxy)azetidine.

Applications in Medicinal Chemistry and Drug Discovery

3-(3-Methoxypropyl)azetidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine core provides a rigid scaffold, while the 3-methoxypropyl side chain can be varied to fine-tune the compound's properties.

The ether linkage in the side chain offers several advantages over an ester linkage, including increased stability towards hydrolysis by esterases.[9] This can lead to improved pharmacokinetic profiles and reduced metabolic liabilities.

Substituted azetidines have been investigated for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[10][11] The introduction of the 3-(3-methoxypropyl) moiety can modulate these activities and lead to the discovery of novel drug candidates. For instance, the flexibility and hydrogen bond accepting capability of the methoxypropyl group could be exploited to target specific enzyme active sites or receptor binding pockets.

Conclusion

3-(3-Methoxypropyl)azetidine hydrochloride is a promising and versatile building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The unique combination of a rigid azetidine core and a flexible, stable side chain makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

-

Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules (Basel, Switzerland), 12(11), 2467–2477. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

-

Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2026(1), 1-40. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Various Authors. (2013). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

-

Reidl, T., & Anderson, L. L. (2019). Biologically active azetidines. Asian Journal of Organic Chemistry, 8(6), 774-786. [Link]

-

Novikov, R. A., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Smith, A. B., et al. (2018). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 16(30), 5529-5533. [Link]

-

Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612-8615. [Link]

-

Allen, C. F. H. (1962). Azetidine. Organic Syntheses, 42, 12. [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

-

PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. PubChem. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem. Retrieved February 18, 2026, from [Link]

- Wang, X. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

D'hooghe, M., et al. (2007). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 72(24), 9284–9292. [Link]

- Bouchard, H., et al. (2002). Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation.

-

Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1033. [Link]

- Li, J., et al. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

Sources

- 1. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. PubChemLite - 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tijer.org [tijer.org]

- 11. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Technical Primer on the Synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance pharmacological properties such as metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of a plausible synthetic pathway for 3-(3-Methoxypropyl)azetidine hydrochloride, a compound not extensively documented in publicly available literature. The methodologies presented are grounded in established principles of azetidine chemistry and are intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel azetidine-based compounds.

Introduction: The Rise of Azetidines in Drug Discovery

Historically overshadowed by their more readily synthesized five- and six-membered heterocyclic counterparts, azetidines have emerged as a focal point of innovation in drug development. The unique physicochemical properties imparted by the strained four-membered ring have been successfully leveraged in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] The rigid structure of the azetidine ring can effectively orient substituents in a defined vector space, leading to improved target engagement and selectivity. Furthermore, the introduction of the sp³-rich azetidine core can enhance the pharmacokinetic profile of a molecule by reducing its planarity and increasing its solubility.[1]

Proposed Synthetic Strategy: A Modular Approach

The synthesis of 3-substituted azetidines can be a synthetic challenge due to the high ring strain of the four-membered ring.[2] However, several robust methods have been developed to access this valuable scaffold.[3] A logical and efficient approach to 3-(3-Methoxypropyl)azetidine hydrochloride would involve a modular strategy commencing with a pre-formed azetidine ring, followed by the introduction of the desired substituent at the 3-position.

A plausible and widely utilized precursor for this purpose is N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate).[1] This commercially available starting material provides a versatile handle for the introduction of various functionalities at the C3 position. The proposed synthesis can be dissected into two key stages:

-

Introduction of the Carbon Skeleton: A Wittig-type reaction to append the propyl chain.

-

Functional Group Manipulation and Deprotection: Reduction of the double bond and removal of the protecting group to yield the final hydrochloride salt.

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride.

Detailed Experimental Protocols

The following protocols are based on well-established synthetic transformations and serve as a practical guide for the synthesis of the target compound.

Synthesis of the Wittig Reagent: (3-Methoxypropyl)triphenylphosphonium bromide

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The requisite phosphonium salt can be readily prepared from commercially available starting materials.

Protocol:

-

To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 1-bromo-3-methoxypropane (1.0 eq).

-

Heat the reaction mixture to reflux for 12-18 hours, during which the phosphonium salt will precipitate.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield (3-Methoxypropyl)triphenylphosphonium bromide as a white solid.

Step 1: Wittig Reaction to form N-Boc-3-(3-methoxypropylidene)azetidine

Rationale: The reaction of N-Boc-3-azetidinone with the prepared Wittig reagent will generate the exocyclic double bond, introducing the desired carbon skeleton. The Boc protecting group is stable under these conditions and prevents unwanted side reactions at the nitrogen atom.

Protocol:

-

Suspend (3-Methoxypropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.2 eq) dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3-methoxypropylidene)azetidine.

Step 2: Hydrogenation and Deprotection to yield 3-(3-Methoxypropyl)azetidine hydrochloride

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the double bond. The Boc protecting group can then be readily removed under acidic conditions to provide the final hydrochloride salt.

Protocol:

-

Dissolve N-Boc-3-(3-methoxypropylidene)azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).